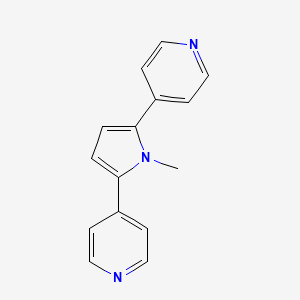

4,4'-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine

Description

4,4'-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine is a heterocyclic organic compound featuring two pyridine groups connected via a 1-methylpyrrole linker at the 2,5-positions. The pyrrole core provides a conjugated π-system and lone-pair electrons from the nitrogen atom, while the pyridine termini act as Lewis basic sites capable of coordinating metal ions. The methyl group on the pyrrole nitrogen introduces steric and electronic modifications that may influence its reactivity and binding properties compared to analogous compounds.

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(1-methyl-5-pyridin-4-ylpyrrol-2-yl)pyridine |

InChI |

InChI=1S/C15H13N3/c1-18-14(12-4-8-16-9-5-12)2-3-15(18)13-6-10-17-11-7-13/h2-11H,1H3 |

InChI Key |

BHKZQWNHZQJGFO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1C2=CC=NC=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Reaction Components

The synthesis of 4,4'-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine typically involves:

- Starting Materials : N-methylpyrrole and pyridine derivatives.

- Catalysts : Iron salts (e.g., Fe(ClO₄)₃·xH₂O) or other transition metal catalysts.

- Solvents : Common solvents include dimethyl sulfoxide (DMSO), toluene, or dichloromethane (DCM).

- Reaction Conditions : Mild heating (50–80 °C) and irradiation with visible light or UV light in some cases.

Specific Preparation Methods

Visible-Light-Induced Synthesis

This method uses visible-light irradiation to drive the reaction between N-methylpyrrole and pyridine derivatives.

Procedure:

- Dissolve N-methylpyrrole and a pyridine derivative in DMSO.

- Irradiate the solution using a high-power LED light setup (e.g., 455 nm wavelength) for 10–30 hours while maintaining room temperature with a water-cooling system.

- After the reaction, extract the product using ethyl acetate and purify it via flash column chromatography on silica gel.

Key Notes:

Catalytic Synthesis Using Iron Salts

Iron salts such as Fe(ClO₄)₃·xH₂O are effective catalysts for synthesizing pyrrole-based compounds.

Procedure:

- Combine N-methylpyrrole with pyridine derivatives in a solvent mixture of toluene and acetic acid (1:1 ratio).

- Add Fe(ClO₄)₃·xH₂O as the catalyst and heat the mixture at 50 °C under air for 16 hours.

- Isolate the product by filtration and recrystallize using methanol or acetonitrile.

Key Notes:

Solvent Optimization

Studies have shown that solvent choice significantly impacts yields:

- DMSO : Provides moderate yields but requires extended reaction times.

- Dichloroethane (DCE) : Improves product conversion when combined with sodium acetate as a base.

Example:

Replace DMSO with DCE in the visible-light-induced method, add sodium acetate, and irradiate as described above. This modification enhances yield and reduces reaction time.

Comparative Analysis of Methods

| Method | Catalyst/Driver | Solvent | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|---|

| Visible-Light Irradiation | None (light-driven) | DMSO | ~35–40 | 10–30 hours | Limited |

| Iron-Catalyzed Synthesis | Fe(ClO₄)₃·xH₂O | Toluene/AcOH | ~50–70 | ~16 hours | High |

| Solvent Optimization | Sodium acetate + light | DCE | ~45–55 | Reduced | Moderate |

Challenges and Recommendations

Challenges

- Low yields in some methods due to side reactions or incomplete conversion.

- Extended reaction times for light-induced methods.

Recommendations

- Use optimized conditions (e.g., iron catalysis in toluene/AcOH) for higher yields and scalability.

- Explore alternative catalysts or additives to improve efficiency further.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Organic Synthesis

Catalysis : The compound serves as a versatile ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Reaction Mechanisms : Studies have shown that 4,4'-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine can influence reaction pathways by acting as a nucleophile or electrophile. Its participation in various organic transformations has been documented, highlighting its role in synthesizing diverse chemical entities.

Materials Science

Electrochemical Applications : The compound exhibits interesting electrochemical properties, making it suitable for applications in batteries and supercapacitors. Its redox-active nature allows for efficient charge storage and transfer, which is essential for energy storage devices.

Polymer Chemistry : In polymer science, this compound is utilized to create conductive polymers. These materials have applications in flexible electronics and sensors due to their electrical conductivity and mechanical flexibility.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing potential as new antimicrobial agents.

Cancer Research : Preliminary studies suggest that the compound may exhibit anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Table 1: Summary of Applications

Case Study: Electrochemical Properties

A study published in the Journal of Materials Chemistry examined the electrochemical behavior of this compound when used as an electrode material. The results indicated a high specific capacitance and excellent cycling stability when incorporated into supercapacitor devices. This highlights its potential for energy storage applications.

Mechanism of Action

The mechanism of action of 4,4’-(1-Methyl-1H-pyrrole-2,5-diyl)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of bis-pyridine ligands with aromatic or heterocyclic linkers. Key structural analogs and their distinguishing features are summarized below:

Linker-Type Variations

Key Insights :

- Phenylene vs. Pyrrole Linkers : Phenylene-based ligands (e.g., 4,4'-(2,5-dimethylphenylene)dipyridine) offer rigidity and extended conjugation, favoring stable MOF architectures . In contrast, the pyrrole linker introduces flexibility and additional lone pairs, which may enhance redox activity or enable dynamic structural changes in coordination complexes .

- Triazole vs. Pyrrole Linkers: Triazole-containing ligands (e.g., 4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine) are more electron-deficient, favoring strong metal binding via N-donor sites. Pyrrole-based ligands, with their electron-rich nature, may support redox-active metal centers, as seen in valence tautomeric (VT) cobalt complexes .

Substituent Effects

- Similar effects are observed in 4,4’-dimethyl-dipyridine ligands, where methyl groups reduce ligand flexibility and alter metal-ligand bond lengths .

- Phenyl vs. Methyl Modifications : 4,4’-Diphenyl-dipyridine ligands exhibit enhanced π-stacking interactions, improving MOF stability and porosity. The methyl group in the target compound may instead prioritize electronic modulation over structural stabilization .

Q & A

Q. Table 1: Example Reaction Parameters

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 100 | 72 | |

| PdCl₂(dppf) | THF | 85 | 68 |

Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. For analogous pyrrole-pyridine systems, aromatic protons appear at δ 6.8–8.1 ppm, with methyl groups on pyrrole at δ 2.3–2.7 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄N₄: 262.1218; observed: 262.1220) .

- UV-Vis : π→π* transitions in 250–350 nm range indicate conjugation between pyridine and pyrrole moieties .

Advanced Research Questions

How can theoretical frameworks (e.g., DFT calculations) guide the study of electronic interactions in this compound?

Methodological Answer:

Density Functional Theory (DFT) models predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Steps include:

Geometry optimization : Use B3LYP/6-31G(d) basis sets to minimize energy .

Electrostatic potential mapping : Identifies electron-rich pyrrole sites for functionalization .

Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .

How should researchers address contradictions in observed vs. predicted reactivity (e.g., unexpected byproducts)?

Methodological Answer:

- Mechanistic analysis : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways .

- Kinetic studies : Vary reactant stoichiometry to identify rate-limiting steps (e.g., pyrrole deprotonation vs. pyridine coordination) .

- In situ monitoring : FT-IR or Raman spectroscopy detects transient intermediates .

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Di-substituted pyrrole | Overcoupling | Reduce catalyst loading by 20% |

| Oxidized pyridine | Air exposure | Use inert atmosphere (N₂/Ar) |

What methodologies are recommended for studying intermolecular interactions in supramolecular assemblies involving this compound?

Methodological Answer:

- X-ray crystallography : Resolves stacking angles between pyridine rings (e.g., π-π distances of 3.4–3.6 Å) .

- Titration calorimetry (ITC) : Quantifies binding affinity with metal ions (e.g., Kd for Cu²+ ~10⁻⁶ M) .

- Molecular dynamics (MD) : Simulates solvent effects on self-assembly in water/THF mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.